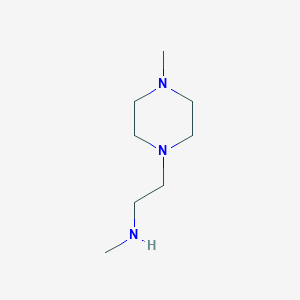

N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBHQQBLHMJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566417 | |

| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98545-15-4 | |

| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" synthesis protocol

An In-depth Technical Guide to the Synthesis of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient protocol for the synthesis of this compound, a substituted diamine of interest in medicinal chemistry and drug development. The piperazine motif is a prevalent scaffold in numerous FDA-approved drugs, making its derivatives valuable building blocks for novel therapeutic agents.[1] This document emphasizes a strategy centered on the reductive amination of a commercially available precursor, detailing the underlying chemical principles, step-by-step experimental procedures, and methods for characterization. The presented protocol is designed for reproducibility and scalability, addressing the needs of researchers and drug development professionals.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound can be approached from several angles. A thorough retrosynthetic analysis reveals two primary, logical pathways.

1.1. Retrosynthetic Pathways

-

Route A: Alkylation of 1-Methylpiperazine. This approach involves attaching the N-methylethylamine side chain to the 1-methylpiperazine core. This would typically require a two-carbon electrophile, such as 2-(methylamino)ethyl chloride, which can be challenging to handle.

-

Route B: Methylation of a Precursor Amine. This strategy begins with the readily available molecule, 2-(4-methylpiperazin-1-yl)ethylamine[2][3], and involves the selective methylation of the primary amine.

1.2. Selected Strategy: Reductive Amination

This guide will focus on Route B via reductive amination. This method is selected for its superior control and efficiency compared to direct alkylation with methyl halides, which often leads to over-alkylation and the formation of quaternary ammonium salts.[4] Reductive amination involves the reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the desired secondary amine.[5][6] This one-pot procedure is highly efficient and utilizes a commercially available starting material, making it the most practical and cost-effective choice for laboratory and process chemistry scales.[2][3]

Core Synthesis Protocol: Reductive Amination

This section details the step-by-step methodology for the synthesis of the target compound from 2-(4-methylpiperazin-1-yl)ethylamine.

2.1. Principle and Mechanism

The reaction proceeds in two main stages within a single pot. First, the primary amine of the starting material performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Following dehydration under mildly acidic conditions (often self-catalyzed or with a weak acid), an iminium cation intermediate is formed. A hydride-based reducing agent, chosen for its selectivity, then reduces the C=N double bond of the iminium ion to yield the final N-methylated product.[5][6]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. It is milder than other borohydrides like NaBH₄ and is particularly effective at reducing iminium ions in the presence of aldehydes, thus preventing the unwanted reduction of the formaldehyde starting material.[4]

2.2. Experimental Workflow Diagram

Caption: One-pot reductive amination workflow.

2.3. Reagents and Quantities

| Reagent | CAS No. | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| 2-(4-methylpiperazin-1-yl)ethylamine | 934-98-5[2] | 143.23 | 1.0 | 10.0 | 1.43 g |

| Formaldehyde (37% wt in H₂O) | 50-00-0 | 30.03 | 1.2 | 12.0 | 0.97 mL |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 1.5 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 50 mL |

| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | - | - | 30 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - | ~5 g |

2.4. Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-methylpiperazin-1-yl)ethylamine (1.43 g, 10.0 mmol).

-

Solvent and Reagent Addition: Dissolve the starting amine in dichloromethane (50 mL). To the stirred solution, add the aqueous formaldehyde solution (0.97 mL, 12.0 mmol). Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in small portions over 15-20 minutes. Note: Initial effervescence may occur due to the acetic acid byproduct reacting with any excess amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane with an increasing percentage of methanol containing 1-2% triethylamine, is typically effective for isolating the pure product.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the newly added N-methyl group and the integrity of the piperazine ring and ethyl bridge.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product (Expected [M+H]⁺ = 158.27).

-

Purity Analysis (HPLC/GC): To determine the final purity of the isolated compound.

By following this detailed protocol, researchers can reliably synthesize this compound with high yield and purity, providing a valuable building block for further chemical exploration and drug discovery programs.

References

- Reddy, K. L., et al. (2007). A rapid, high-yielding protocol for the preparation of N-methyl secondary amines. Tetrahedron Letters, 48(43), 7636-7638.

-

Pearson Education. (n.d.). Reductive Amination Explained. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

"N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" chemical properties and structure

An In-Depth Technical Guide to N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a tertiary amine with potential applications in pharmaceutical development and chemical synthesis. We will delve into its chemical properties, structure, a plausible synthetic route, and safety considerations, offering insights grounded in established chemical principles.

Molecular Structure and Chemical Identity

This compound is a disubstituted piperazine derivative. The core of the molecule is a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is methylated, and the other is attached to an N-methylethanamine group.

The IUPAC name for this compound is N-methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine .[1] Its structure is characterized by the presence of both a tertiary amine within the piperazine ring and another tertiary amine in the side chain. This dual basicity can influence its chemical reactivity and pharmacological properties.

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | N-methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | PubChem[1] |

| CAS Number | 98545-15-4 | Sigma-Aldrich[2] |

| Molecular Formula | C8H19N3 | PubChem[1] |

| Molecular Weight | 157.26 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| InChI Key | LZEBHQQBLHMJOG-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| SMILES String | CNCCN1CCN(C)CC1 | PubChem[1] |

| Storage Temperature | -20°C | Sigma-Aldrich[2] |

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be designed based on established organic chemistry principles, such as nucleophilic substitution or reductive amination. A potential synthetic route is outlined below.

Proposed Synthetic Pathway: Reductive Amination

A logical approach to the synthesis of this compound involves the reductive amination of N-methylpiperazine with N-methylethanal. This method is widely used for the formation of C-N bonds and is known for its efficiency and relatively mild reaction conditions.

The proposed workflow is illustrated in the diagram below:

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup : To a solution of N-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-methylethanal (1.1 eq).

-

Reductive Amination : The reaction mixture is stirred at room temperature, and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the intermediate iminium ion and can be used in the presence of other functional groups.

-

Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up and Purification : Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy : To identify the characteristic functional groups present in the molecule.

Potential Applications and Biological Significance

The N-methylpiperazine moiety is a common structural motif in a variety of biologically active compounds and approved pharmaceutical drugs.[3] It is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability.

Given its structure, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Antipsychotic agents

-

Antihistamines

-

Antimicrobial agents

Its two basic nitrogen centers can also make it an interesting ligand for metal complexes or a component in the development of catalysts.

Safety and Handling

General Safety Recommendations

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5] If inhaled, move to fresh air.[6] If ingested, do not induce vomiting and seek immediate medical advice.[5]

Conclusion

This compound is a chemical compound with a structure that suggests its utility as a building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and necessary safety precautions. Further research into its biological activity and applications is warranted to fully explore its potential.

References

-

PubChem. N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. [Link]

-

Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]

-

Wikipedia. N-Methylpiperazine. [Link]

-

Ataman Kimya. N-METHYLPIPERAZINE. [Link]

Sources

- 1. N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | C8H19N3 | CID 14979290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98545-15-4 [sigmaaldrich.com]

- 3. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS: 98545-15-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine, with CAS number 98545-15-4, is a diamine derivative featuring a piperazine core. This structural motif is a cornerstone in medicinal chemistry, frequently associated with a wide array of biological activities. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, designed to support researchers and developers in its potential application. While this molecule is primarily recognized as a chemical intermediate, this guide aims to consolidate its known properties and explore its potential in various research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperazine derivative. Its core structure consists of a piperazine ring N-methylated at the 4-position and substituted at the 1-position with an N-methylethanamine group.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 98545-15-4 | [1][2] |

| Molecular Formula | C₈H₁₉N₃ | [1][3] |

| Molecular Weight | 157.26 g/mol | [3] |

| Physical Form | Liquid | [1][3] |

| Predicted Boiling Point | 209.8 ± 8.0 °C | [1] |

| Predicted Density | 0.917 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 10.42 ± 0.10 | [1] |

| InChI | 1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 | [1][3] |

| InChIKey | LZEBHQQBLHMJOG-UHFFFAOYSA-N | [1][3] |

| SMILES | CNCCN1CCN(C)CC1 | [3] |

Synthesis and Manufacturing

A potential, though unverified, synthetic pathway is the reductive amination of N-methylpiperazine with N-methyl-2-oxoacetamide, followed by reduction of the amide. A more direct route could involve the nucleophilic substitution of a haloethylamine derivative by N-methylpiperazine.

The synthesis of the precursor, N-methylpiperazine, is well-documented and typically involves the reaction of diethanolamine with methylamine at high temperature and pressure over a catalyst.[4] Another method involves the methylation of piperazine using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or by catalytic hydrogenation of a mixture of piperazine and formaldehyde.[5]

Caption: A conceptual synthetic pathway for this compound.

Potential Applications and Biological Significance

The piperazine moiety is a well-established pharmacophore in drug discovery, present in a multitude of approved drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, antianginal, and anticancer agents. The incorporation of a piperazine ring can enhance the pharmacokinetic properties of a molecule, such as improving its solubility and bioavailability.

While no specific biological activity has been documented for this compound itself, its structural components suggest potential areas of investigation. The presence of two basic nitrogen atoms makes it a potential scaffold for the development of compounds targeting receptors or enzymes that interact with protonated amines.

Derivatives of piperazine have shown a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity : Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial and antifungal properties.[6]

-

Anticancer Activity : Piperazine-containing compounds have been investigated as potential antitumor agents, with some derivatives showing potent antiproliferative activity against various cancer cell lines.[7]

-

Central Nervous System (CNS) Activity : The piperazine ring is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.

Given its structure, this compound is likely utilized as a chemical intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.[8] Its bifunctional nature, with two distinct amine groups, allows for its incorporation into larger molecular frameworks through various chemical reactions.

Caption: The versatile roles of the piperazine core in drug discovery and development.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) specifically for this compound (CAS 98545-15-4) is not widely available. However, based on the safety profiles of structurally related compounds like N-methylpiperazine, certain precautions should be taken.

General Safety Recommendations:

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed. A storage temperature of -20°C is recommended.[1][3]

-

Health Hazards : Piperazine derivatives can be corrosive and may cause skin and eye irritation or burns. Inhalation of vapors may cause respiratory tract irritation.

Table 2: Hazard Information for a Structurally Related Compound (N-methylpiperazine)

| Hazard | Description |

| GHS Pictograms | Flammable, Corrosive, Toxic |

| Signal Word | Danger |

| Hazard Statements | H226 (Flammable liquid and vapor), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled) |

This information is for a related compound and should be used as a general guideline. A substance-specific risk assessment should always be conducted before handling this compound.

Analytical Characterization

-

¹H NMR : The spectrum would be expected to show signals corresponding to the two N-methyl groups, the protons on the piperazine ring, and the ethylene bridge. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

-

¹³C NMR : The spectrum should display distinct signals for the eight carbon atoms in the molecule, with the chemical shifts reflecting their bonding and proximity to the nitrogen atoms.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (157.26 g/mol ), along with characteristic fragmentation patterns resulting from the cleavage of the alkyl chains and the piperazine ring.

For quantitative analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be suitable methods, particularly for determining its purity or for its detection in complex matrices.

Conclusion and Future Perspectives

This compound is a chemical entity with potential as a versatile building block in the synthesis of novel compounds, particularly within the pharmaceutical industry. The presence of the N-methylpiperazine moiety suggests that derivatives of this compound could exhibit a range of biological activities.

Further research is warranted to fully elucidate the synthetic pathways, reactivity, and potential applications of this compound. The publication of detailed analytical data and the exploration of its biological activity would be valuable contributions to the scientific community. For researchers in drug discovery and medicinal chemistry, this compound represents an opportunity to explore new chemical space and develop novel therapeutic agents.

References

- Google Patents. US4845218A - Preparation of n-methylpiperazine.

-

PubChem. N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. Available online: [Link]

-

Ataman Kimya. N-METHYLPIPERAZINE. Available online: [Link]

- Google Patents. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).

-

Wikipedia. N-Methylpiperazine. Available online: [Link]

- Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.

-

PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Available online: [Link]

-

ResearchGate. Synthesis of new amides of the N-methylpiperazine series. Available online: [Link]

-

NIST WebBook. Ethanamine, N-methyl-. Available online: [Link]

-

PrepChem.com. Synthesis of (2) Production of N1 -methyl-N4 -(2-aminobenzyl)piperazine. Available online: [Link]

-

MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Available online: [Link]

-

PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Available online: [Link]

-

PubMed. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Available online: [Link]33029832/)

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. This compound | 98545-15-4 [sigmaaldrich.com]

- 4. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]

- 5. WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL)-5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO[d]IMIDAZOL-6-YL)PYRIMIDIN-2-AMINE - Google Patents [patents.google.com]

- 6. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Mechanism of Action of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, a molecule of significant interest to the neuropharmacological research community. Based on a thorough analysis of its structural motifs—a piperazine ring, an N-methyl group, and an ethylamine chain—we hypothesize a primary modulatory role on central monoaminergic systems, particularly the serotonergic and dopaminergic pathways. This document outlines a structured, multi-tiered experimental approach to rigorously test this hypothesis, encompassing initial in vitro screening, detailed receptor binding and functional assays, and subsequent in vivo behavioral studies. The protocols detailed herein are designed to provide a robust framework for researchers and drug development professionals to elucidate the compound's biological targets and its potential therapeutic applications.

Introduction: Deconstructing this compound for Mechanistic Insights

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable pharmacokinetic properties and its ability to interact with a variety of neurotransmitter receptors.[1] A significant number of approved drugs for psychiatric disorders, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine core.[2][3] The presence of this heterocyclic ring in this compound strongly suggests a potential interaction with the central nervous system.

The N-methylpiperazine group, specifically, is a structural feature of several CNS-acting drugs, where it can influence solubility, metabolic stability, and receptor binding affinity.[4] Furthermore, the ethylamine side chain is a classic pharmacophore present in numerous psychoactive substances, including phenethylamines, which are known to modulate monoamine neurotransmitter systems.[5]

Given these structural alerts, we propose that the primary mechanism of action for this compound involves the modulation of serotonergic and/or dopaminergic signaling pathways. A secondary, but plausible, mechanism could involve interaction with GABAergic systems, as some piperazine derivatives have been shown to antagonize GABA-A receptors.[6][7]

Hypothesized Mechanism of Action: A Multi-Target Monoaminergic Modulator

Our central hypothesis is that this compound functions as a modulator of serotonin (5-HT) and/or dopamine (DA) receptors, and may also influence the activity of their respective reuptake transporters (SERT and DAT). The compound's structural similarity to known serotonergic and dopaminergic ligands suggests it may act as an agonist, antagonist, or partial agonist at specific receptor subtypes.[8][9]

The following diagram illustrates the potential points of interaction for this compound within a monoaminergic synapse:

Figure 1: Potential interaction points of the topic compound within a monoaminergic synapse.

Experimental Validation: A Phased Approach

To systematically investigate the proposed mechanism of action, a multi-tiered experimental workflow is recommended. This approach begins with broad, high-throughput screening to identify primary biological targets, followed by more detailed in vitro and in vivo studies to characterize the nature and physiological relevance of these interactions.

The following diagram outlines the proposed experimental workflow:

Figure 2: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Target Identification

The initial phase focuses on broadly screening the compound against a panel of known biological targets to identify the most promising candidates for further investigation.

A comprehensive radioligand binding screen against a panel of receptors, ion channels, and transporters is the logical first step. This will provide a broad overview of the compound's potential targets.

Protocol: Broad Receptor Screening Panel

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Execution: Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen44 or similar) for testing at a standard concentration (e.g., 10 µM) against a panel of at least 44 targets, including a wide range of GPCRs (serotonin, dopamine, adrenergic, muscarinic), ion channels, and transporters.

-

Data Analysis: Analyze the percentage of inhibition or stimulation for each target. Targets showing significant activity (e.g., >50% inhibition at 10 µM) should be prioritized for further investigation.

Given the ethylamine moiety, direct interaction with monoamine transporters is a strong possibility.

Protocol: Synaptosomal Monoamine Transporter Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (striatum for DAT, hippocampus/cortex for SERT and NET).

-

Assay Procedure:

-

Pre-incubate synaptosomes with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT, GBR-12909 for DAT).

-

Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA).

-

Incubate for a short period at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ values for the inhibition of neurotransmitter uptake.

Phase 2: Detailed In Vitro Characterization

Once primary targets are identified, this phase aims to characterize the nature and potency of the interaction.

These assays will determine the binding affinity (Ki) of the compound for the identified target receptors.

Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Use cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT₂A receptors). Prepare cell membranes by homogenization and centrifugation.

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and a range of concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors.

Protocol: Gαq-Coupled Receptor Calcium Flux Assay (for e.g., 5-HT₂A)

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT₂A) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition and Measurement:

-

To determine agonist activity, add varying concentrations of this compound and measure the change in fluorescence using a plate reader (e.g., FLIPR).

-

To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) at its EC₅₀ concentration.

-

-

Data Analysis: Calculate EC₅₀ values for agonist activity or IC₅₀ values for antagonist activity.

If initial screening suggests an interaction with GABAergic systems, electrophysiology is the gold standard for characterization.

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1β2γ2).

-

Electrophysiological Recording:

-

Perfuse the oocytes with a buffer solution.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply GABA at its EC₅₀ concentration to elicit a baseline current.

-

Co-apply GABA with varying concentrations of this compound to assess modulation of the GABA-evoked current.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound to determine the percentage of inhibition or potentiation and calculate the IC₅₀ or EC₅₀.[6]

Phase 3: In Vivo Pharmacological Profiling

The final phase involves assessing the compound's effects in living organisms to establish its physiological and potential behavioral consequences.

Based on the in vitro profile, select appropriate behavioral models to test for antidepressant-like, anxiolytic-like, or antipsychotic-like activity.

Protocol: Forced Swim Test (Antidepressant-like Activity)

-

Acclimatization: Acclimate mice to the testing room.

-

Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Test Procedure: Place each mouse in a cylinder of water from which it cannot escape. Record the duration of immobility over a 6-minute session.

-

Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle control group. A significant reduction in immobility is indicative of antidepressant-like effects.

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Protocol: Striatal Dopamine and Serotonin Microdialysis

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of a rat.

-

Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Drug Administration: Administer the test compound.

-

Sample Collection and Analysis: Continue to collect dialysate samples and analyze the concentrations of dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experiments.

| Assay | Target | Metric | Result (this compound) | Reference Compound | Result (Reference) |

| Transporter Uptake | SERT | IC₅₀ (nM) | TBD | Fluoxetine | TBD |

| DAT | IC₅₀ (nM) | TBD | GBR-12909 | TBD | |

| Receptor Binding | 5-HT₂A | Ki (nM) | TBD | Ketanserin | TBD |

| D₂ | Ki (nM) | TBD | Haloperidol | TBD | |

| Functional Assay | 5-HT₂A | EC₅₀/IC₅₀ (nM) | TBD | Serotonin | TBD |

| D₂ | EC₅₀/IC₅₀ (nM) | TBD | Dopamine | TBD | |

| Behavioral Model | Forced Swim Test | Min. Effective Dose (mg/kg) | TBD | Imipramine | TBD |

Conclusion

The structural features of this compound provide a strong rationale for hypothesizing a mechanism of action centered on the modulation of monoaminergic systems. The multi-phased experimental plan detailed in this guide offers a rigorous and systematic approach to test this hypothesis. By progressing from broad target screening to specific in vitro characterization and in vivo validation, researchers can build a comprehensive understanding of the compound's pharmacological profile. The successful elucidation of its mechanism of action will be a critical step in evaluating its potential as a novel therapeutic agent for neuropsychiatric disorders.

References

-

G. D. S. G. de la Mora, J. G. Trujillo-Ferrara, and J. J. G. L. Ruiz, "Piperazine derivatives with central pharmacological activity used as therapeutic tools," Medicinal Chemistry Research, vol. 29, no. 1, pp. 15-26, 2020.[2][3]

-

D. J. Pettibone, B. V. Clineschmidt, G. E. Martin, J. R. Lotti, D. J. Taylor, W. J. Schorn, and M. Williams, "Serotonin-releasing effects of substituted piperazines in vitro," Journal of Neurochemistry, vol. 54, no. 2, pp. 586-592, 1990.[10]

-

Wikipedia contributors, "Piperazine," Wikipedia, The Free Encyclopedia, [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].[11]

-

S. S. S. Kumar, "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors," International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 10, pp. 4165-4172, 2014.[12]

-

Adani Pharmachem Private Limited, "Piperazine & Derivatives," [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].[1]

-

S. Schmeink, G. J. M. van Kleef, J. Meulenbelt, and R. H. S. Westerink, "Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action," Neurotoxicology, vol. 51, pp. 132-139, 2015.[6]

-

A. A. A. El-Gendy, M. A. A. El-Sayed, and A. A. A. El-Gawad, "Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters," Current Pharmaceutical Design, vol. 30, no. 20, pp. 2225-2240, 2024.[8]

-

M. L. López-Rodríguez, A. Morcillo, B. de Pascual-Teresa, M. J. Alfaro, and A. M. Bartolomé, "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties," Molecules, vol. 25, no. 24, p. 5898, 2020.[9]

-

R. F. Squires and E. Saederup, "Mono N-aryl Ethylenediamine and Piperazine Derivatives Are GABAA Receptor Blockers: Implications for Psychiatry," Neurochemical Research, vol. 18, no. 7, pp. 787-793, 1993.[7]

-

E. A. Costa et al., "Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways," CNS & Neurological Disorders - Drug Targets, vol. 21, no. 6, pp. 520-532, 2022.[13]

-

A. A. Al-Ghorbani, M. A. El-Gamal, and C. H. Lee, "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors," Pharmaceuticals, vol. 16, no. 1, p. 83, 2023.[4]

-

Wikipedia contributors, "Substituted phenethylamine," Wikipedia, The Free Encyclopedia, [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].[5]

Sources

- 1. adanipharma.net [adanipharma.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the projected pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel chemical entity, N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine (CAS No: 98545-15-4)[1]. Given the limited direct empirical data on this specific molecule, this whitepaper establishes a predictive profile by dissecting its core structural motifs: the N-methylpiperazine ring and the N-methylethanamine side chain. By leveraging established principles of medicinal chemistry and pharmacology, we extrapolate likely metabolic pathways, target interactions, and physiological effects. Furthermore, this guide outlines detailed, field-proven experimental protocols for the definitive characterization of this compound, offering a robust framework for researchers and drug development professionals.

Introduction and Molecular Profile

This compound is a small molecule featuring a tertiary amine and a substituted piperazine ring[1][2]. Its structure suggests a high degree of aqueous solubility at physiological pH due to the presence of multiple basic nitrogen atoms that can be protonated. The piperazine moiety is a well-known scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors[3][4][5].

This guide will first establish a theoretical framework for the compound's PK/PD profile based on its structural analogy to well-characterized piperazine derivatives. Subsequently, it will provide actionable, detailed methodologies for empirical validation.

| Molecular Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 98545-15-4 | Sigma-Aldrich[1] |

| Molecular Formula | C8H19N3 | PubChem[2] |

| Molecular Weight | 157.26 g/mol | PubChem |

Predicted Pharmacokinetic (PK) Profile

The absorption, distribution, metabolism, and excretion (ADME) of a compound are dictated by its physicochemical properties. Based on its structure, we can predict the following PK characteristics.

Absorption and Distribution

The presence of multiple amine groups suggests that this compound will be highly soluble in the acidic environment of the stomach and upper intestine, favoring absorption. However, its basic nature may lead to pH-dependent absorption. Many piperazine derivatives are known to be substrates for efflux transporters like P-glycoprotein (P-gp), which could limit oral bioavailability and central nervous system (CNS) penetration[6].

The distribution is likely to be wide, with potential accumulation in tissues with high perfusion. The positively charged nature of the molecule at physiological pH may lead to non-specific binding to acidic phospholipids in cell membranes.

Metabolism

The metabolism of this compound is predicted to occur primarily in the liver, mediated by Cytochrome P450 (CYP) enzymes. The key metabolic soft spots are the N-methyl groups.

-

N-Demethylation: The N-methyl group on the piperazine ring and the N-methyl group on the ethylamine chain are both susceptible to oxidative demethylation, a common metabolic pathway for such moieties[7]. This process would yield formaldehyde and the corresponding secondary amine metabolites.

-

Ring Oxidation: The piperazine ring itself can undergo oxidation to form various hydroxylated or N-oxide metabolites[8].

-

Piperazine Ring Opening: A more extensive metabolic transformation could involve the oxidative cleavage of the piperazine ring, leading to the formation of linear amine derivatives[8].

The following diagram illustrates the predicted primary metabolic pathways.

Caption: Predicted Phase I and Phase II metabolic pathways.

Excretion

The parent compound and its more polar metabolites are expected to be primarily excreted via the kidneys. The extent of renal clearance will depend on factors such as glomerular filtration rate, active tubular secretion, and passive reabsorption.

Predicted Pharmacodynamic (PD) Profile

The piperazine scaffold is a privileged structure in neuropharmacology, known to interact with a range of G-protein coupled receptors (GPCRs)[5].

Primary Target Hypothesis

Given the structural similarities to known psychoactive compounds, this compound is hypothesized to act as a modulator of monoaminergic neurotransmitter systems. The most likely primary targets include:

-

Serotonin (5-HT) Receptors: Various piperazine derivatives exhibit high affinity for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C[5][9].

-

Dopamine (D) Receptors: The piperazine moiety is a key pharmacophore in many typical and atypical antipsychotic drugs that target D2-like receptors.

-

Adrenergic Receptors: Interaction with alpha-adrenergic receptors is also a possibility.

The N-methylethanamine side chain could also contribute to interactions with monoamine transporters (e.g., SERT, DAT, NET), potentially inhibiting reuptake of neurotransmitters.

Signaling Pathways

Should the compound bind to a GPCR, it could initiate a cascade of intracellular signaling events. For instance, if it acts as an agonist at a Gs-coupled receptor, it would stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, agonism at a Gi-coupled receptor would inhibit adenylyl cyclase and decrease cAMP levels.

The following diagram illustrates a hypothetical GPCR signaling cascade.

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Pharmacodynamic Assays

Objective: To determine the binding affinity of the compound for a panel of relevant receptors.

Protocol:

-

Utilize commercially available membrane preparations from cells overexpressing the target receptors (e.g., 5-HT, Dopamine receptor subtypes).

-

Perform competitive binding assays using a known radioligand for each receptor.

-

Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Protocol (cAMP Assay Example):

-

Use a stable cell line expressing the target receptor (e.g., a Gi-coupled receptor).

-

Culture the cells in a suitable microplate format.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of the test compound.

-

Stimulate the cells with a known agonist (for antagonist mode) or observe the basal response (for agonist/inverse agonist mode).

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Generate dose-response curves to determine potency (EC50/IC50) and efficacy.

Conclusion

This compound is a novel chemical entity with a high probability of interacting with CNS targets. Based on its structural components, it is predicted to have good oral absorption, be extensively metabolized via N-demethylation, and act as a modulator of monoaminergic systems. The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of these predictions. The successful characterization of its PK/PD profile will be crucial in determining its potential as a therapeutic agent or a valuable research tool.

References

-

Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (URL: [Link])

-

N-Ethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | CAS 40172-12-1 - Chemical-Suppliers. (URL: [Link])

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors - ResearchGate. (URL: [Link])

-

N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | C8H19N3 - PubChem. (URL: [Link])

-

2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine - PubChem. (URL: [Link])

-

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - PubChem. (URL: [Link])

-

1-(2-(N,N-Dimethylamino)ethyl)-4-methylpiperazine - PubChem. (URL: [Link])

-

1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 - PubChem. (URL: [Link])

-

An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - MDPI. (URL: [Link])

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. (URL: [Link])

-

1-Ethyl-4-methylpiperazine | C7H16N2 - PubChem. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])

Sources

- 1. This compound | 98545-15-4 [sigmaaldrich.com]

- 2. N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | C8H19N3 | CID 14979290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine: A Scrutiny of a Versatile Chemical Intermediate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Situating a Scaffold in the Pantheon of Pharmacophores

In the vast landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold, a recurring motif in a multitude of clinically successful therapeutic agents. Its unique physicochemical properties—hydrophilicity, basicity, and the ability to engage in multiple hydrogen bonding interactions—render it an invaluable component in the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. This guide delves into a specific, yet underexplored, derivative: N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine . While a dedicated corpus of literature on the discovery and specific biological applications of this compound is sparse, its structural features suggest significant potential as a versatile building block in drug discovery endeavors. This document, therefore, serves as a comprehensive technical guide, extrapolating from the rich chemistry of its parent scaffolds to provide a forward-looking perspective on its synthesis, characterization, and potential applications.

Section 1: Physicochemical and Structural Characteristics

This compound is a diamine featuring a piperazine ring N-substituted with a methyl group and an N'-substituted with a methylaminoethyl group.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N₃ | PubChem |

| Molecular Weight | 157.26 g/mol | PubChem |

| CAS Number | 98545-15-4 | Sigma-Aldrich[1] |

| Appearance | Liquid (at standard conditions) | Sigma-Aldrich[1] |

| InChI Key | LZEBHQQBLHMJOG-UHFFFAOYSA-N | Sigma-Aldrich[1] |

The presence of three nitrogen atoms with varying degrees of substitution (one tertiary amine on the piperazine ring, one secondary amine on the ethylamine chain, and another tertiary amine within the piperazine ring) imparts a distinct acid-base character to the molecule, which can be crucial for its interaction with biological targets and for its pharmacokinetic properties.

Section 2: Proposed Synthesis and Characterization

Proposed Synthetic Protocol: Reductive Amination

A robust and widely used method for the synthesis of N-alkylated amines is reductive amination. This approach offers high yields and operational simplicity.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aminoacetaldehyde dimethyl acetal (1.1 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence of the methyl, ethyl, and piperazine protons and carbons in their expected chemical environments and multiplicities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for N-H and C-N stretching vibrations.

Section 3: Potential Pharmacological Significance and Applications in Medicinal Chemistry

The piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[4][5] N-methylpiperazine, in particular, is a common building block in numerous pharmaceuticals, including antipsychotics, antidepressants, and antihistamines.[6]

The Role of the Piperazine Scaffold

The prevalence of the piperazine ring in drug molecules can be attributed to several factors:

-

Improved Solubility and Reduced Lipophilicity: The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which enhances aqueous solubility and can modulate the overall lipophilicity of a drug candidate.

-

Modulation of pKa: The pKa of the piperazine nitrogens can be fine-tuned through substitution, allowing for precise control over the ionization state of the molecule.

-

Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor, facilitating interactions with biological targets.

Potential Applications as a Chemical Building Block

This compound, with its primary and secondary amine functionalities, is an ideal scaffold for the construction of compound libraries for high-throughput screening.

Figure 2: Potential derivatization pathways for this compound in medicinal chemistry.

Experimental Workflow for Library Synthesis:

-

Parallel Synthesis Setup: In a 96-well plate, dispense a solution of this compound in a suitable solvent (e.g., DCM or DMF).

-

Addition of Diverse Building Blocks: To each well, add a different acyl chloride, sulfonyl chloride, isocyanate, or aldehyde.

-

Reaction and Incubation: The plate is sealed and agitated at room temperature or elevated temperature to drive the reactions to completion.

-

Work-up and Purification: The reactions are quenched, and the products are purified using automated parallel purification systems.

-

Characterization and Screening: The resulting library of compounds is characterized by LC-MS, and the compounds are submitted for biological screening.

In Silico Prediction of Biological Activity

In the absence of experimental data, computational methods can provide valuable insights into the potential biological activities of this compound.[7][8]

Workflow for In Silico Analysis:

-

Structure Preparation: Generate a 3D structure of the molecule and perform energy minimization.

-

Pharmacophore Modeling: Compare the 3D structure to known pharmacophore models of various biological targets to identify potential interactions.

-

Molecular Docking: Dock the molecule into the binding sites of a panel of receptors, enzymes, and ion channels known to interact with piperazine-containing ligands.[9]

-

ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.

Section 4: Future Directions and Concluding Remarks

This compound represents a chemical entity with significant, yet largely untapped, potential. While its "discovery" in the traditional sense is not documented, its value lies in its prospective application as a versatile building block for the synthesis of novel chemical libraries.

The logical next steps for researchers and drug development professionals interested in this scaffold would be:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.

-

Broad Biological Screening: The compound itself should be screened against a wide range of biological targets to identify any intrinsic activity.

-

Library Synthesis and Screening: Utilize the compound as a scaffold to generate a diverse library of derivatives for high-throughput screening in various disease models.

References

- Stoltz, B. M., et al. (2010). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.

- Li, Y., et al. (2017). Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl Piperazines. Synlett, 28(04), 495-498.

- Nicewicz, D. A., et al. (2021).

- Ostresh, J. M., et al. (1994). Pyrrolidine bis-piperazine library screening against PC2. Proceedings of the National Academy of Sciences, 91(23), 11138-11142.

- Singh, P., et al. (2021). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.

-

Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 988.

- Reis, J., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6289.

- Brito, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24.

- Laurini, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1546-1557.

- Brito, A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24.

- James, J., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03228.

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

- Ahsan, M. J., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of Taibah University Medical Sciences, 17(5), 786-798.

- Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(8), 1134-1143.

- Schultheis, M., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(11), 3344.

Sources

- 1. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 7. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine: A Technical Guide

Introduction

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine, with a CAS Number of 98545-15-4, is a diamine featuring a piperazine ring, a functionality prevalent in numerous pharmacologically active compounds. Its structural elucidation is a critical step in synthesis verification, quality control, and further drug development research. This technical guide provides an in-depth analysis of the spectroscopic data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As comprehensive, publicly available experimental spectra for this specific molecule are limited, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for researchers and scientists.

This document is structured to offer not just data, but a foundational understanding of the spectroscopic signatures of this compound, thereby empowering researchers in their analytical endeavors.

Molecular Structure and Analytical Overview

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound, with key proton and carbon environments labeled for subsequent discussion.

Caption: Molecular structure of this compound with proton environments labeled A-G.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

Experimental Considerations

A standard approach for acquiring NMR spectra for a compound like this compound would involve dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), with tetramethylsilane (TMS) as an internal standard (0 ppm). A 400 MHz or higher field spectrometer would provide sufficient resolution for unambiguous peak assignment.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is predicted to show seven distinct signals, corresponding to the labeled proton environments in the molecular structure diagram. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are detailed below. These predictions are based on established chemical shift values and data from analogous compounds such as N-methylethylamine and 1-methylpiperazine.

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| A | N-CH₃ (piperazine) | ~ 2.3 | Singlet | 3H |

| B | Piperazine ring -CH₂- | ~ 2.4 - 2.6 | Multiplet | 8H |

| C | -N-CH₂- (ethyl chain) | ~ 2.6 | Triplet | 2H |

| D | -CH₂-N- (ethyl chain) | ~ 2.7 | Triplet | 2H |

| E | N-H | ~ 1.5 (variable) | Broad Singlet | 1H |

| F | N-CH₃ (ethylamine) | ~ 2.4 | Singlet | 3H |

Causality Behind Predictions:

-

Protons on carbons adjacent to nitrogen atoms (A, B, C, D, F) are deshielded due to the electronegativity of nitrogen, hence their chemical shifts are in the 2.3-2.7 ppm range.

-

The N-methyl group on the piperazine ring (A) and the N-methyl group on the ethylamine chain (F) are in slightly different electronic environments, but are both expected to be singlets around 2.3-2.4 ppm, potentially overlapping.

-

The piperazine ring protons (B) are all chemically similar and are expected to appear as a complex multiplet.

-

The protons on the ethyl chain (C and D) will exhibit coupling to each other, resulting in triplets.

-

The N-H proton (E) chemical shift is highly variable and depends on concentration and solvent. It often appears as a broad singlet due to rapid exchange and quadrupole broadening.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals.

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | N-CH₃ (piperazine) | ~ 46 |

| 2 | Piperazine ring -CH₂- | ~ 55 |

| 3 | -N-CH₂- (ethyl chain) | ~ 57 |

| 4 | -CH₂-NH- (ethyl chain) | ~ 49 |

| 5 | N-CH₃ (ethylamine) | ~ 36 |

Rationale for Predictions:

-

All carbons are sp³ hybridized and attached to nitrogen atoms, placing their chemical shifts in the 30-60 ppm range.

-

The piperazine ring carbons (2) are in a similar environment and may appear as a single peak or two closely spaced peaks.

-

The N-methyl carbons (1 and 5) are expected at the higher field (lower ppm) end of this range.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be acquired by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3300 - 3500 | N-H Stretch (secondary amine) | Medium, Broad |

| 2940 - 2980 | C-H Stretch (sp³ C-H) | Strong |

| 2750 - 2850 | C-H Stretch (N-CH₃ and N-CH₂-) | Medium |

| 1450 - 1480 | C-H Bend (CH₂ and CH₃) | Medium |

| 1000 - 1250 | C-N Stretch | Strong |

Interpretation of Predicted Bands:

-

The N-H stretch is a key indicator of the secondary amine group and is expected to be a broad peak due to hydrogen bonding.

-

The strong C-H stretching absorptions confirm the presence of the aliphatic hydrocarbon backbone.

-

The C-N stretching bands are characteristic of amines and provide further evidence for the compound's structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Methodology

Electron Ionization (EI) is a common method for analyzing small organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₈H₁₉N₃, with a molecular weight of 157.26 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 157 is expected, corresponding to the intact ionized molecule. Due to the "Nitrogen Rule," an odd number of nitrogen atoms results in an odd nominal molecular weight.

-

Key Fragmentation Pathways: Aliphatic amines often undergo alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Key Fragments:

| m/z | Proposed Fragment |

| 157 | [M]⁺ |

| 100 | [M - C₃H₇N]⁺ |

| 72 | [C₄H₁₀N]⁺ |

| 58 | [C₃H₈N]⁺ |

Interpretation of Fragments:

-

The fragment at m/z = 100 likely results from the cleavage of the ethylamine side chain, leaving the ionized N-methylpiperazine moiety.

-

The fragment at m/z = 72 could arise from cleavage within the piperazine ring.

-

The fragment at m/z = 58 is a common fragment for N-methylated amines, resulting from alpha-cleavage.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed and scientifically grounded overview of the expected NMR, IR, and MS data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of this and structurally related compounds. The presented data and interpretations should be validated with experimental results whenever possible.

References

-

PubChem. N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. [Link][1]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link][3]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectrabase.com [spectrabase.com]

- 4. Ethanamine, N-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2] For an active pharmaceutical ingredient (API) like N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine, its solubility profile dictates the choice of solvents for synthesis, purification, and formulation, ultimately impacting the drug's bioavailability and therapeutic efficacy.[3][4][5] A thorough understanding of an API's solubility in a range of solvents is therefore non-negotiable for successful drug product development.[2][4]

This compound, with the chemical formula C8H19N3, is a tertiary amine and a piperazine derivative.[6][7] Its molecular structure, featuring both polar (amine and piperazine rings) and non-polar (methyl and ethyl groups) moieties, suggests a complex solubility behavior that warrants detailed investigation. This guide will provide the necessary framework for such an investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

| Property | Value/Information | Source |

| Chemical Formula | C8H19N3 | [6][7] |

| Molecular Weight | 157.26 g/mol | PubChem |

| Appearance | Liquid | |

| CAS Number | 98545-15-4 | [7] |

| InChI Key | LZEBHQQBLHMJOG-UHFFFAOYSA-N |

The presence of multiple nitrogen atoms in the structure of this compound suggests it will exhibit basic properties and that its solubility will be highly dependent on the pH of the aqueous medium.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide initial guidance for solvent selection.[3] The principle of "like dissolves like" is a fundamental starting point. Given the structure of this compound, a range of solvents with varying polarities should be considered.

-